molecular formula C9H12N2O3 B2681955 ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate CAS No. 1235995-82-0

ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate

Cat. No.: B2681955
CAS No.: 1235995-82-0
M. Wt: 196.206
InChI Key: QVLCZGUYRLBNIG-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate ( 1235995-82-0) is a high-value pyrazole-based building block for chemical synthesis and drug discovery. This compound features an oxoacetate functional group, making it a versatile precursor for the development of more complex heterocyclic systems. Research indicates that the 2-(pyrazol-4-yl)-1,3,4-oxadiazole scaffold is a core pharmacophore with demonstrated broad bioactivity, including significant potential as an antibacterial agent against virulent phytopathogenic bacteria . As such, this compound serves as a critical intermediate in the design and synthesis of novel active molecules, particularly in agricultural chemical discovery . The structural motif of pyrazole and its derivatives is considered "biologically privileged" and exists in many active pharmaceutical ingredients and agrochemicals due to its extensive pharmacological properties . Pyrazolone derivatives, a related class, are also known for a wide range of biological actions, underscoring the therapeutic relevance of the pyrazole ring . This compound is offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(1-ethylpyrazol-4-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-11-6-7(5-10-11)8(12)9(13)14-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLCZGUYRLBNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235995-82-0
Record name ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate serves as a versatile building block for synthesizing bioactive molecules. Its derivatives have shown potential therapeutic properties, including:

  • Anti-inflammatory Agents : Compounds derived from this structure have been explored for their ability to inhibit inflammatory pathways.
  • Anticancer Agents : Research indicates that modifications of this compound can lead to molecules with anticancer activity.

Materials Science

This compound is utilized in developing novel materials with specific electronic or optical properties. Its unique chemical structure allows for the tuning of material characteristics, making it suitable for applications in organic electronics and photonics.

Biological Studies

This compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to interact with biological targets makes it valuable for exploring cellular mechanisms.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of derivatives of this compound. The findings demonstrated that certain modifications enhanced the inhibition of cyclooxygenase enzymes, leading to reduced inflammation in animal models.

Case Study 2: Anticancer Potential

Another research effort focused on synthesizing derivatives of this compound to evaluate their cytotoxic effects against various cancer cell lines. The results indicated that some derivatives exhibited significant growth inhibition, suggesting potential as anticancer agents.

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory and antiparasitic activities .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Yield/Notes
Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate Pyrazole + oxoacetate 1-Ethyl pyrazole Discontinued (structural studies) Not reported
Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)acetate Pyrazole + acetate 1-Ethyl pyrazole N/A 87% yield (Negishi coupling)
Ethyl 2-[3-oxo-2-(pyridin-4-yl)-pyrazolyl]acetate Pyrazole + pyridine Pyridinyl group Solubility enhancement Commercial availability
Ethyl 2-(4-fluoro-3-indolyl)-2-oxoacetate Indole + oxoacetate 4-Fluoroindole Potential serotonin modulation Available (Global Supplier)
Ethyl 2-(5-cyclopropyl-indenyl)-2-oxoacetate Inden + oxoacetate Cyclopropyl, tricyclic scaffold CB2 receptor antagonism Solid (mp 89–91°C)

Key Findings and Implications

  • Electronic Effects: The oxoacetate group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in acyl transfer reactions). Analogs with electron-withdrawing groups (e.g., fluorine, cyano) show improved metabolic stability .
  • Solubility and Bioavailability : Pyridinyl or indole substituents increase polarity, whereas alkyl groups (e.g., ethyl, cyclopropyl) enhance lipophilicity. These properties must be balanced for optimal drug-likeness .
  • Synthetic Accessibility : Negishi coupling and Friedel-Crafts acylation are efficient methods for pyrazole and indole derivatives, respectively .

Biological Activity

Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring and a keto-ester moiety , which contribute to its reactivity and biological properties. The molecular formula is C9H12N2O3C_9H_{12}N_2O_3 with a molecular weight of approximately 196.21 g/mol . The presence of these functional groups suggests potential for various biological activities, including anti-inflammatory and antiparasitic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is crucial for its anti-inflammatory and antiparasitic activities.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses.

2. Antiparasitic Activity

The compound has demonstrated efficacy against various parasites, making it a candidate for further development in treating parasitic diseases. Its mechanism involves disrupting metabolic processes in parasites, leading to their inhibition or death.

3. Enzyme Inhibition

Studies have highlighted the potential of this compound as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. This property is significant for developing therapeutic agents targeting specific diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetateSimilar pyrazole ring but with a methyl groupAntimicrobial
Ethyl 3-(1H-pyrazol-4-yloxy)-2-methylpropanoateContains an ether linkage and a different esterAnticancer
Ethyl 5-(1H-pyrazol-4-yloxy)-3-methylisoxazoleIsoxazole ring instead of pyrazoleAntifungal

This comparison illustrates how variations in structure can lead to different biological activities, highlighting the importance of specific substitutions on the pyrazole ring.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced inflammation markers in vitro, suggesting its potential for treating inflammatory diseases .

Study 2: Antiparasitic Efficacy

Research conducted on the antiparasitic effects demonstrated that this compound effectively inhibited the growth of Leishmania species, indicating its potential use in treating leishmaniasis .

Study 3: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism, revealing promising results for its application in cancer therapy .

Q & A

Q. Q1. What are the established synthetic routes for ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetate, and how can reaction conditions be optimized?

The compound is synthesized via electrophilic acylation of 1-ethyl-1H-pyrazole using ethyl oxalyl chloride under anhydrous conditions. Key steps include:

  • Slow addition of ethyl oxalyl chloride to the pyrazole derivative in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.
  • Use of a base like triethylamine to neutralize HCl generated during the reaction .
  • Optimization involves controlling temperature (<10°C) and stoichiometric excess of ethyl oxalyl chloride (1.2–1.5 equivalents) to achieve yields >75% .

Q. Q2. How can crystallographic and spectroscopic methods resolve ambiguities in the structural assignment of this compound?

  • X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) refines bond lengths and angles, confirming the planar geometry of the pyrazole-oxoacetate moiety. For example, C=O bond lengths typically range from 1.20–1.22 Å .
  • Spectroscopy :
    • ¹H NMR : Distinct singlet for the pyrazole C4 proton (δ 8.2–8.4 ppm) and triplet for the ethyl ester group (δ 1.3–1.4 ppm).
    • IR : Strong absorbance at 1740–1760 cm⁻¹ (ester C=O) and 1680–1700 cm⁻¹ (keto C=O) .

Advanced Tip : Discrepancies in NMR integration ratios (e.g., ester vs. pyrazole protons) may indicate rotameric equilibria; variable-temperature NMR (VT-NMR) at −40°C can freeze conformers for accurate analysis .

Chemical Reactivity and Functionalization

Q. Q3. What strategies enable regioselective functionalization of the pyrazole-oxoacetate scaffold?

  • Nucleophilic substitution : The α-ketoester group undergoes nucleophilic attack at the carbonyl carbon, enabling condensation with amines or hydrazines to form hydrazones or imine derivatives .
  • Heterocycle formation : Reaction with thioureas or guanidines under acidic conditions yields thiazole or pyrimidine fused derivatives, respectively. For example, cyclization with thiourea in ethanol/HCl generates thiazole rings with >60% yield .

Mechanistic Insight : The electron-withdrawing oxoacetate group activates the pyrazole C4 position for electrophilic substitutions, but steric hindrance from the ethyl group limits reactivity at C5 .

Advanced Applications in Medicinal Chemistry

Q. Q4. How is this compound utilized as a building block in drug discovery?

  • Intermediate for kinase inhibitors : The pyrazole-oxoacetate core is functionalized to target ATP-binding pockets in kinases. For example, coupling with sulfonamides or triazoles enhances binding affinity .
  • Antimicrobial agents : Derivatives with appended thiazole or triazole moieties show MIC values <1 µM against Staphylococcus aureus .

Q. Q5. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

  • Case Study : A reported X-ray structure showed planar geometry, but NMR suggested free rotation of the ester group. Resolution involved:
    • VT-NMR : Confirmed dynamic rotation at room temperature.
    • DFT calculations : Compared energy barriers for rotation (~8 kcal/mol), aligning with observed NMR line-broadening .
  • Best Practice : Cross-validate using multiple techniques (e.g., IR for carbonyl confirmation, mass spectrometry for molecular weight).

Computational Modeling and Docking Studies

Q. Q6. What computational methods predict the binding modes of derivatives to biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with proteins (e.g., COX-2) using the pyrazole-oxoacetate as a hydrogen-bond acceptor.
  • *DFT (B3LYP/6-31G)**: Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for rational derivatization .

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